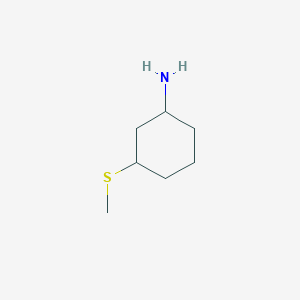

3-(Methylsulfanyl)cyclohexan-1-amine

描述

3-(Methylsulfanyl)cyclohexan-1-amine (CAS: 1315365-18-4) is an organic compound featuring a cyclohexane backbone substituted with a methylsulfanyl (-S-CH₃) group at position 3 and an amine (-NH₂) group at position 1. Its molecular formula is C₇H₁₅NS, with a molecular weight of 145.27 g/mol (calculated). The compound is commercially available for research purposes, with suppliers such as CymitQuimica offering it at high purity (≥95%) in quantities ranging from 50 mg to 500 mg .

属性

IUPAC Name |

3-methylsulfanylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRGXUWSUFKSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303135 | |

| Record name | Cyclohexanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-18-4 | |

| Record name | Cyclohexanamine, 3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(Methylsulfanyl)cyclohexan-1-amine, a compound characterized by its unique structural features, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a cyclohexane ring substituted with a methylsulfanyl group and an amine functional group. This combination enhances its reactivity and biological activity, particularly in relation to central nervous system (CNS) functions and potential neurotransmitter modulation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. A study comparing various amide derivatives highlighted that compounds similar to this structure demonstrated broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | 0.05 - 1.0 |

| Standard Drug | Control | <0.01 |

CNS Activity

The compound's ability to influence CNS functions suggests potential applications in treating neurological disorders. Its amine functionality may allow it to interact with neurotransmitter systems, although specific studies are needed to elucidate these interactions further.

The biological effects of this compound can be attributed to its ability to form hydrogen bonds with biological targets, which is crucial for its pharmacological activity. The presence of the methylsulfanyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Case Studies and Research Findings

- Antimycobacterial Activity : A study on related compounds indicated that modifications at the amine position could significantly alter activity against mycobacteria, suggesting that similar substitutions in this compound might enhance its efficacy against resistant strains .

- In Vivo Studies : Animal studies are necessary to assess the oral bioavailability and therapeutic potential of this compound in treating infections or neurological conditions. Preliminary findings suggest promising results in models of bacterial infections .

Future Directions

Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for investigation include:

- Structure-Activity Relationships (SAR) : Understanding how variations in the structure affect biological activity.

- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.

- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

科学研究应用

Chemical Properties and Structure

3-(Methylsulfanyl)cyclohexan-1-amine is an organic compound featuring a cyclohexane ring substituted with a methylsulfanyl group and an amine group. Its molecular formula is , and it has a molecular weight of approximately 145.27 g/mol. The compound exists as a hydrochloride salt, enhancing its stability and solubility in various solvents, making it suitable for research applications.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex molecules, particularly in developing pharmaceuticals and agrochemicals. Its structural similarity to certain neurotransmitters suggests potential therapeutic effects in treating neurological disorders.

Biological Studies

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial and antifungal properties, making it a candidate for further biological investigations .

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized in organic synthesis as a precursor for various derivatives that may exhibit distinct biological activities or pharmacological profiles .

Industrial Applications

- Specialty Chemicals : It is employed in producing specialty chemicals and materials, including polymers and resins, due to its reactivity and functionalization capabilities .

Case Studies

Several studies have highlighted the utility of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent. |

| Study B | Neurological Effects | Investigated the compound's interaction with neurotransmitter receptors, indicating possible therapeutic effects for neurological disorders. |

| Study C | Synthesis of Derivatives | Developed multiple derivatives using this compound as a precursor, showcasing its versatility in organic synthesis. |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Alkylsulfanyl Derivatives

3-(Ethylsulfanyl)cyclohexan-1-amine

- Molecular Formula : C₈H₁₇NS

- Key Differences : The ethylsulfanyl (-S-CH₂CH₃) group replaces the methylsulfanyl group, increasing molecular weight to 159.29 g/mol .

4-(Methylsulfanyl)cyclohexan-1-amine

- Molecular Formula : C₇H₁₅NS (identical to the target compound).

- Key Differences : The methylsulfanyl group is at position 4 instead of 3, altering stereoelectronic properties. This positional isomer has a distinct collision cross-section (predicted via SMILES:

CSC1CCC(CC1)N) and may exhibit divergent biological activity .

Stereoisomerism and Salt Forms

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride

- Molecular Formula : C₇H₁₅NS·HCl

- Key Differences : The methylsulfanyl group is at position 2, and the compound exists as a racemic mixture. The hydrochloride salt form enhances stability and solubility, with a molecular weight of 181.7 g/mol .

- Applications : Widely used in pharmaceutical R&D as a chiral building block .

Non-Sulfanyl Analogues

3-Methylcyclohexan-1-amine

- Molecular Formula : C₇H₁₅N

- Key Differences : Lacks the sulfanyl group, reducing molecular weight to 113.20 g/mol . The absence of sulfur may decrease polarity and alter pharmacokinetic properties.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Molecular Formula: C₁₄H₁₉NO₂

- Key Differences: A cyclohexanone derivative with a methoxyphenyl group and methylamino substituent. The ketone group introduces distinct reactivity compared to the primary amine in the target compound .

Research Implications and Data Gaps

- Safety and Toxicity : Data gaps exist for most compounds, necessitating caution in handling.

- Stereochemical Impact : The rac-(1R,2R) stereoisomer’s commercial availability highlights the importance of chirality in drug design .

准备方法

Multi-Step Synthesis via Cyclohexenone and Hydrogen Cyanide

A patented method (CN102105434A) describes a multi-step synthesis of 3-aminomethyl-1,2-cyclohexylamine, a closely related compound, which can be adapted for this compound with appropriate sulfur incorporation steps:

- Step A: Reaction of cyclohexenone with hydrogen cyanide in the presence of a basic catalyst to form cyclohexanone nitrile.

- Step B: Reaction of the nitrile intermediate with ammonia in the presence of an imine-forming catalyst to produce 3-cyanocyclohexylimine.

- Step C: Hydrogenation of the imine in the presence of hydrogen and ammonia on a hydrogenation catalyst to yield the amine.

This method emphasizes high nitrile transformation efficiency and reaction product saturation, avoiding by-products such as dimers. The process is typically conducted under controlled temperature (50–130 °C) and pressure (50–300 bar), with catalysts like alkali metal cyanides or hydroxides facilitating the reaction.

| Step | Reactants | Catalyst Type | Temperature (°C) | Pressure (bar) | Notes |

|---|---|---|---|---|---|

| A | Cyclohexenone + HCN | Basic catalyst (e.g., NaOMe) | 140 | Atmospheric | Dropwise addition of HCN over 5 hours |

| B | Nitrile + NH3 | Imine-forming catalyst | 50–100 | 100–250 | Continuous imidization in tubular reactor |

| C | Imine + H2 + NH3 | Hydrogenation catalyst | 50–130 | 50–300 | High space-time yield, minimal by-products |

This approach can be adapted by introducing methylsulfanyl groups via thiolation reactions on intermediates or starting materials.

Thiolation of Cyclohexanone Derivatives

Research Findings and Optimization

- The method involving cyclohexenone and hydrogen cyanide with subsequent ammonia reaction and hydrogenation achieves high conversion efficiency (>90%) and high purity of the amine product.

- Catalyst particle size (0.01–0.25 mm) and reaction parameters such as temperature, pressure, and catalyst hourly space velocity (0.1–5 kg CHN/kg catalyst hour) are critical for optimal yields and minimal by-products.

- The use of basic catalysts such as alkali metal cyanides and hydroxides is preferred for the initial cyanohydrin formation step.

- Hydrogenation catalysts must be carefully selected to avoid over-reduction or formation of side products.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclohexenone + HCN + NH3 + H2 (Patented method) | Cyclohexenone, HCN, NH3, H2 | Basic catalyst, imine-forming catalyst, hydrogenation catalyst; 50–130 °C, 50–300 bar | High yield, high purity, scalable | Requires handling of toxic HCN |

| Thiolation of cyclohexanone derivatives + amination | Cyclohexanone derivatives, methylthiolate, amination reagents | Nucleophilic substitution, reductive amination | Direct introduction of methylsulfanyl group | Multi-step, requires optimization |

| One-pot orthoformate method (related enamine synthesis) | Cyclohexanedione, triethyl orthoformate, amines | Reflux in polar solvents, one-pot reaction | Short reaction time, easy purification | Mostly for heterocyclic systems, adaptation needed |

常见问题

Q. What are the common synthetic routes for 3-(Methylsulfanyl)cyclohexan-1-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of this compound can be approached via γ-C(sp³)-H alkenylation using palladium catalysts. Evidence from tandem catalytic protocols indicates that Pd-catalyzed reactions with bromoalkenes yield intermediates like 3-(1-bromo-1-alkenyl)cyclohexan-1-amines as single regio- and diastereoisomers (Z-alkene, cis-cyclohexane) . Optimization involves:

- Catalyst selection : Pd catalysts with electron-rich ligands improve regioselectivity.

- Reagent stoichiometry : Excess Cu co-catalyst minimizes Pd scavenging by alkenes, enhancing conversion rates.

- Temperature control : Lower temperatures (e.g., 60–80°C) reduce side reactions.

For analogous amines (e.g., N-substituted cyclohexanamines), reductive amination or nucleophilic substitution with methylsulfanyl groups is also viable .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and confirms methylsulfanyl group integration. For example, the cyclohexane ring’s axial-equatorial proton splitting patterns resolve diastereomeric mixtures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₁₃NS) and detects isotopic patterns .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of the methylsulfanyl group (e.g., sulfur’s electron-donating capacity) on amine basicity and reactivity .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the stereochemical outcomes and reactivity of cyclohexanamine derivatives?

- Methodological Answer : The methylsulfanyl group exerts steric and electronic effects:

- Steric Effects : Bulky substituents favor equatorial positioning on the cyclohexane ring, altering nucleophilic attack trajectories in downstream reactions.

- Electronic Effects : Sulfur’s polarizability enhances amine lone-pair availability, increasing basicity compared to methoxy or methyl analogs. This is critical in pH-dependent biological interactions .

Experimental Validation : Compare reaction rates of this compound with 3-methoxy or 3-methyl analogs in nucleophilic substitution reactions. Kinetic studies under varying pH conditions quantify substituent effects .

Q. What strategies resolve contradictions between computational predictions and experimental data in the biological activity of this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or unmodeled protein-ligand dynamics. Mitigation strategies include:

- Enhanced Sampling in MD Simulations : Use accelerated molecular dynamics (aMD) to capture conformational flexibility in binding pockets.

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed enantiomers .

- In Vitro Validation : Conduct competitive binding assays (e.g., radioligand displacement) to reconcile computational docking scores with experimental IC₅₀ values .

Q. How can stereochemical purity be maintained during large-scale synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., menthol) during synthesis to enforce stereochemical control, followed by cleavage .

- Asymmetric Catalysis : Use chiral Pd catalysts (e.g., Josiphos ligands) to favor enantioselective C–H activation steps .

- Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification of diastereomers .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。